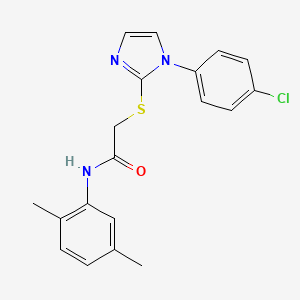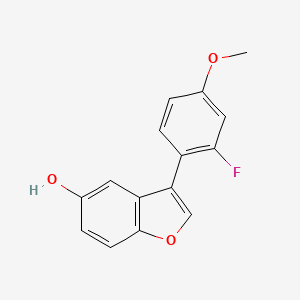
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound characterized by its pyrazole ring structure, which is a five-membered heterocyclic ring containing two nitrogen atoms
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This enzyme plays a crucial role in cellular signaling by hydrolyzing the second messenger cAMP, which is a key regulator of many important physiological processes .
Mode of Action
The compound interacts with its target by hydrolyzing the second messenger cAMP . This interaction results in the modulation of cAMP levels within the cell, thereby influencing the downstream signaling pathways that are regulated by cAMP .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the cAMP signaling pathway . By modulating the activity of the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, the compound can influence various downstream effects such as cell proliferation, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to its modulation of the cAMP signaling pathway . By influencing this pathway, the compound can affect a variety of cellular processes, potentially leading to changes in cell behavior and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by sulfonation. The reaction typically requires a catalyst, such as iodine, and is conducted under controlled temperature conditions to ensure the formation of the desired pyrazole ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction is monitored for temperature and pressure to optimize yield and purity. Post-reaction, the product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; performed under inert atmosphere conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often carried out in polar aprotic solvents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride: Similar structure but with an amine group instead of a sulfonamide group.
3,5-Dimethylpyrazole: Lacks the ethyl and sulfonamide groups, making it less versatile in certain applications.
Sulfur-containing pyrazoles: These compounds share the pyrazole ring but have different substituents, leading to varied chemical and biological properties.
Uniqueness: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of an ethyl group, two methyl groups, and a sulfonamide group on the pyrazole ring. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1-ethyl-3,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-4-10-6(3)7(5(2)9-10)13(8,11)12/h4H2,1-3H3,(H2,8,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDPJUPWEIZDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{6-azaspiro[3.4]octan-8-yl}methanol hydrochloride](/img/structure/B2919305.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide](/img/structure/B2919307.png)


![5-bromo-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N'-methylbenzene-1-sulfonohydrazide](/img/structure/B2919312.png)
![(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol](/img/structure/B2919314.png)



![1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2919318.png)
![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2919319.png)


